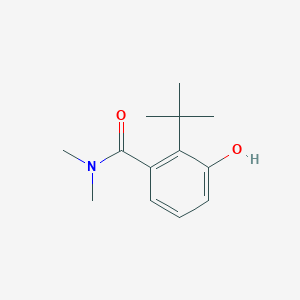
3,5-Diformylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Diformylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5ClO4S. It is a derivative of benzenesulfonyl chloride, featuring two formyl groups at the 3 and 5 positions on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Diformylbenzenesulfonyl chloride can be synthesized through the sulfonation of 3,5-diformylbenzene followed by chlorination. The typical synthetic route involves the following steps:
Sulfonation: 3,5-Diformylbenzene is treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Chlorination: The resulting sulfonic acid derivative is then chlorinated using thionyl chloride (SOCl2) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Diformylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.
Oxidation and Reduction: The formyl groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are used in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Carboxylic Acids and Alcohols: Formed from the oxidation and reduction of formyl groups, respectively.
Applications De Recherche Scientifique
3,5-Diformylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-diformylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfonamide and sulfonate derivatives, respectively. The formyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparaison Avec Des Composés Similaires
3,5-Dibromobenzenesulfonyl Chloride: Similar in structure but with bromine atoms instead of formyl groups.
3,5-Dimethylbenzenesulfonyl Chloride: Features methyl groups instead of formyl groups.
Benzenesulfonyl Chloride: The parent compound without any substituents on the benzene ring.
Uniqueness: 3,5-Diformylbenzenesulfonyl chloride is unique due to the presence of formyl groups, which provide additional reactivity and versatility in chemical synthesis. The formyl groups can undergo various transformations, making this compound valuable in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C8H5ClO4S |
|---|---|
Poids moléculaire |
232.64 g/mol |
Nom IUPAC |
3,5-diformylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H5ClO4S/c9-14(12,13)8-2-6(4-10)1-7(3-8)5-11/h1-5H |
Clé InChI |
BGYCJFADLYMFGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C=O)S(=O)(=O)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



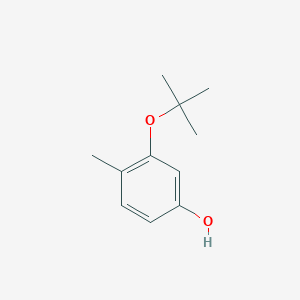
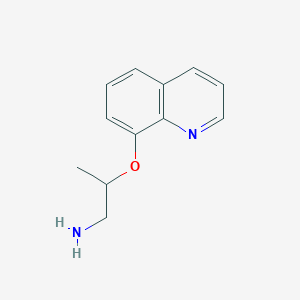
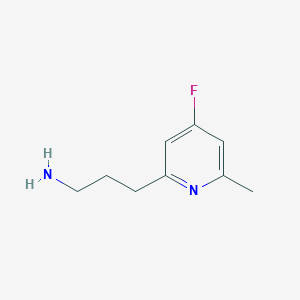
![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)

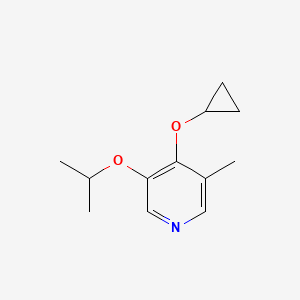



![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)


